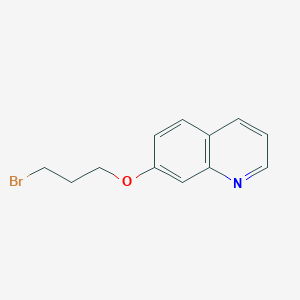
7-(3-Bromopropoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-Bromopropoxy)quinoline is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(3-Bromopropoxy)quinoline, and how do reaction conditions influence yield?
- Methodology : Bromination of quinoline derivatives using N-bromosuccinimide (NBS) in solvents like acetic acid or carbon tetrachloride is a common approach. Elevated temperatures (40–60°C) improve reaction efficiency, while stoichiometric ratios of brominating agents (e.g., 1.1–1.3 equivalents) minimize side products. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) enhances purity .
- Data : Similar compounds like 3-Bromo-7-methylquinoline achieve yields of 70–85% under optimized conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : 1H and 13C NMR confirm substituent positions and bromopropoxy chain integration (e.g., δ 3.5–4.0 ppm for -OCH2CH2CH2Br) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ expected at 280–285 Da) .
- IR : Peaks at 650–750 cm−1 indicate C-Br stretching .
Q. What safety protocols are mandatory for handling this compound?
- Guidelines :
- Use PPE: Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Fume hoods for weighing and reactions to avoid inhalation (GHS Category 4 toxicity) .
- Spill management: Neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of brominated quinolines?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., bromopropoxy chain length) and test against targets like cytochrome P450 enzymes .
- Dose-response assays : Compare IC50 values across studies using standardized cell lines (e.g., HepG2 for metabolic activity) .
- Example : 7-Bromo-4-hydroxyquinoline-3-carboxylic acid shows antimicrobial activity at 10–50 μM but varies by bacterial strain .
Q. What strategies enhance the stability of this compound in aqueous solutions for biological assays?
- Methodology :
- Co-solvents : Use DMSO (≤1% v/v) to improve solubility without denaturing proteins .
- pH adjustment : Buffer solutions (pH 7.4) mimic physiological conditions and reduce hydrolysis of the bromopropoxy group .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to evaluate electrophilicity at the bromine atom .
- Docking studies : Simulate interactions with biological targets (e.g., nicotinic receptors) using AutoDock Vina .
Q. Key Research Recommendations
- Experimental Design : Use controlled bromination conditions (NBS, 50°C, 6h) for reproducibility .
- Conflict Resolution : Validate conflicting bioactivity data via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Advanced Applications : Explore its use as a fluorescent probe by conjugating to imaging tags (e.g., BODIPY) .
属性
分子式 |
C12H12BrNO |
|---|---|
分子量 |
266.13 g/mol |
IUPAC 名称 |
7-(3-bromopropoxy)quinoline |
InChI |
InChI=1S/C12H12BrNO/c13-6-2-8-15-11-5-4-10-3-1-7-14-12(10)9-11/h1,3-5,7,9H,2,6,8H2 |
InChI 键 |
KQQWJKAFTJWWTA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)OCCCBr)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















